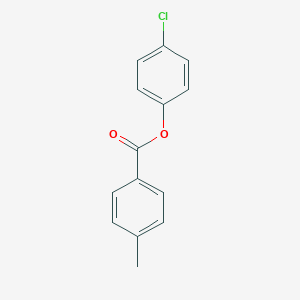
4-Chlorophenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 4-methylbenzoate (CPMB) is a chemical compound that belongs to the class of benzoates. It is a white crystalline compound with a molecular formula of C14H11ClO2 and a molecular weight of 248.69 g/mol. CPMB is widely used in scientific research as a starting material for the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 4-methylbenzoate is not fully understood. However, it is believed that 4-Chlorophenyl 4-methylbenzoate acts by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 4-Chlorophenyl 4-methylbenzoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
4-Chlorophenyl 4-methylbenzoate has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal studies. It has also been shown to have antitumor, antibacterial, and antifungal effects in vitro studies. However, the biochemical and physiological effects of 4-Chlorophenyl 4-methylbenzoate in humans are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chlorophenyl 4-methylbenzoate is a useful starting material for the synthesis of various biologically active compounds. It is relatively easy to synthesize and purify, and it is readily available. However, 4-Chlorophenyl 4-methylbenzoate has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems if not handled properly. It is also unstable in the presence of moisture and air, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for research on 4-Chlorophenyl 4-methylbenzoate. One direction is to explore the potential of 4-Chlorophenyl 4-methylbenzoate as a starting material for the synthesis of novel biologically active compounds. Another direction is to investigate the biochemical and physiological effects of 4-Chlorophenyl 4-methylbenzoate in humans. This could lead to the development of new drugs for the treatment of various diseases. Finally, further research is needed to address the limitations of 4-Chlorophenyl 4-methylbenzoate for lab experiments, such as its toxicity and instability. This could lead to the development of safer and more stable alternatives for use in scientific research.
Métodos De Síntesis
4-Chlorophenyl 4-methylbenzoate can be synthesized by the reaction of 4-chlorophenyl magnesium bromide with 4-methylbenzoic acid. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. The product is then purified by recrystallization to obtain a pure form of 4-Chlorophenyl 4-methylbenzoate.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 4-methylbenzoate is widely used in scientific research as a starting material for the synthesis of various biologically active compounds. It is used as a key intermediate in the synthesis of anti-inflammatory, analgesic, and antipyretic drugs. 4-Chlorophenyl 4-methylbenzoate is also used in the synthesis of compounds that have antitumor, antibacterial, and antifungal properties.
Propiedades
Número CAS |
15023-58-2 |
|---|---|
Nombre del producto |
4-Chlorophenyl 4-methylbenzoate |
Fórmula molecular |
C14H11ClO2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3 |
Clave InChI |
WFAGYTKJEMEMDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



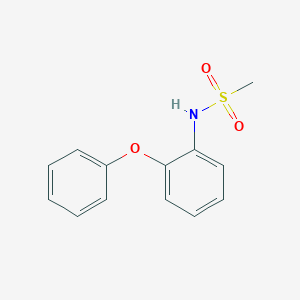


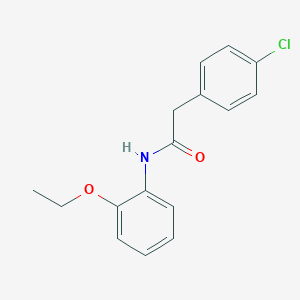


![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
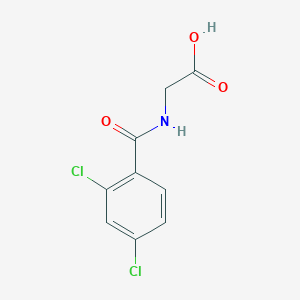
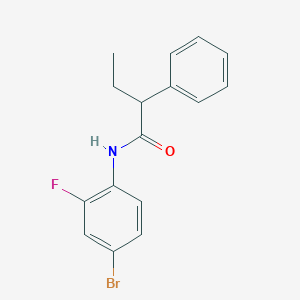
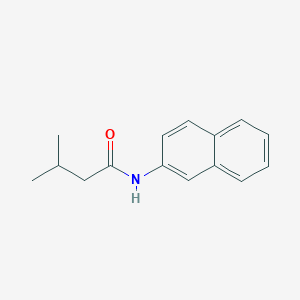
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
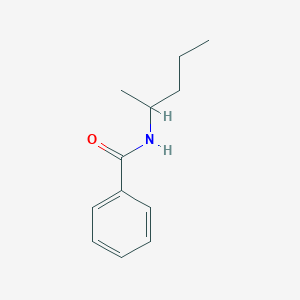
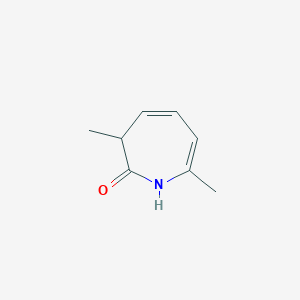
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)